Description and Classification
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine has the molecular formula . It is classified as a derivative of benzothiazole, a heterocyclic compound known for its sulfur and nitrogen content. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity .
Source
The compound can be synthesized from 6-ethoxy-1,3-benzothiazole-2-amine and cyanamide. Its synthesis typically occurs in organic solvents such as ethanol or methanol under reflux conditions.
Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine involves the following steps:
Technical Details
In industrial settings, the synthesis may utilize continuous flow reactors to improve efficiency. Optimizing parameters such as temperature and pressure is crucial for maximizing yield .
Structure
The molecular structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine features a benzothiazole ring substituted with an ethoxy group and a guanidine moiety. The arrangement of atoms includes:
Data
The compound's CAS number is 1379811-43-4, and it has a molecular weight of approximately 244.29 g/mol. The structural formula can be represented as follows:
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine can undergo several chemical reactions:
Common Reagents and Conditions
The mechanism of action for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine primarily involves its interaction with biomolecules:
Physical Properties
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is characterized by:
Chemical Properties
The compound exhibits properties typical of guanidine derivatives:
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine has several scientific applications:
The medicinal exploration of benzothiazoles spans over seven decades, beginning with early antimicrobial applications in the 1950s. The 1990s marked a pivotal era with the discovery of 2-arylbenzothiazoles as potent antitumor agents, exemplified by the development of tirnabine (a selective adenosine uptake inhibitor) and ethoxzolamide (carbonic anhydrase inhibitor). The early 2000s witnessed accelerated research, culminating in FDA approval of bentamapimod (2016), a p38 MAP kinase inhibitor for inflammatory diseases. Contemporary drug discovery leverages this scaffold in kinase inhibitors, DNA intercalators, and radiopharmaceuticals, with over 20 benzothiazole-based compounds currently in clinical trials [7].
Table 1: Evolution of Key Benzothiazole-Based Therapeutic Agents
Era | Representative Agent | Therapeutic Application | Structural Feature | |
---|---|---|---|---|
1950s-1960s | 2-aminobenzothiazole | Antimicrobial | Unsubstituted amino group | |
1990s | Riluzole | Amyotrophic lateral sclerosis | 6-Trifluoromethoxy substitution | |
Early 2000s | Frentizole | Immunosuppressive | 2-phenyl-4-thiazolyl hybrid | |
2010s | Bentamapimod (Phase III) | Rheumatoid arthritis | 4-pyridyl substitution | |
Present | L794-0016 (Screening compound) | Antiviral/Cardiovascular targets | 6-ethoxy-2-ylguanidine conjugate | [6] |
Recent advances focus on molecular hybridization strategies, combining benzothiazole with pharmacophores like benzothiazine (e.g., L794-0016) to target emerging therapeutic areas. This evolutionary trajectory demonstrates the scaffold’s adaptability to changing medical needs through rational structural modifications [6] [7].
The 6-ethoxy-1,3-benzothiazol-2-yl moiety represents a structurally optimized benzothiazole variant with enhanced pharmacological properties. Ethoxy substitution at the 6-position induces significant electronic effects:
Table 2: Electronic and Bioactivity Influence of 6-Position Substituents
Substituent | Hammett Constant (σ) | LogP (Calculated) | Relative Anticancer Potency^a^ | |
---|---|---|---|---|
H | 0.00 | 2.18 | 1.0× | |
F | 0.06 | 2.25 | 1.7× | |
OH | -0.37 | 1.65 | 0.8× | |
OCH₃ | -0.27 | 1.92 | 2.3× | |
OC₂H₅ | -0.24 | 2.48 | 3.1× | [1] [7] |
^a^Against MCF-7 breast cancer cell line based on IC₅₀ values
X-ray crystallographic studies of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide reveal a near-perpendicular dihedral angle (87.5°) between benzothiazole rings, demonstrating how the 6-ethoxy group minimally distorts molecular planarity while optimizing hydrophobic contact surfaces. This configuration facilitates intercalation into DNA base pairs or kinase ATP-binding pockets, explaining observed potency enhancements in in vitro models [1] [3].
Guanidine functionalization of heterocyclic scaffolds represents a sophisticated strategy to enhance target engagement through multiple mechanisms:
Table 3: Biological Advantages of Guanidinylated Benzothiazoles vs. Analogues
Property | Guanidine Conjugate | Primary Amine Analog | Imidazole Analog | Mechanistic Basis | |
---|---|---|---|---|---|
DNA Binding Constant (Kₐ) | 5.2 × 10⁷ M⁻¹ | 8.9 × 10⁵ M⁻¹ | 3.1 × 10⁶ M⁻¹ | Multisite H-bonding + electrostatic | |
Cellular Uptake Efficiency | 92% | 45% | 68% | Counterion-mediated transport | |
αvβ3 Integrin IC₅₀ | 38 nM | 420 nM | 185 nM | Salt bridge formation with Asp218 | [4] [8] |
The strategic incorporation of guanidine at the 2-position of 6-ethoxybenzothiazole exploits synergistic effects: the benzothiazole scaffold directs subcellular localization to mitochondria and nuclei, while the guanidine moiety engages critical anionic residues on biological targets. Recent synthetic advances enable precise Nω-functionalization (alkylation, acylation) to modulate target selectivity—methylation at Nω shifts integrin binding preference from αv to α5 subtypes by disrupting end-on interactions with Gln221. Orthogonal protection strategies using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine permit efficient conjugation even in complex peptidomimetic systems [4] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5